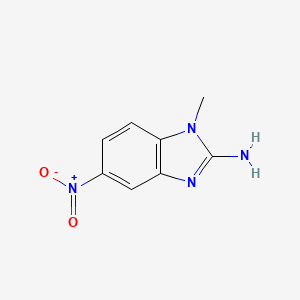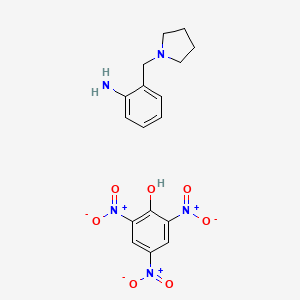
1-metil-5-nitro-1H-bencimidazol-2-amina
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and imidazole . It is a white solid that appears in form of tabular crystals . The arguably most adaptable heterocyclic cores are benzimidazoles containing nitrogen in a bicyclic scaffold . Numerous benzimidazole drugs are broadly used in the treatment of numerous diseases, showing promising therapeutic potential .
Synthesis Analysis
The usual synthesis of benzimidazole involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .Molecular Structure Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . Literature on structure–activity relationship (SAR) and investigations of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Aplicaciones Científicas De Investigación
Agente Antimicrobiano
1-metil-5-nitro-1H-bencimidazol-2-amina: se ha identificado como un posible agente antimicrobiano. Su estructura le permite interactuar con los componentes celulares bacterianos, lo que lleva a la inhibición del crecimiento y la replicación celular. Este compuesto ha demostrado eficacia contra una gama de organismos resistentes, incluyendo Staphylococcus aureus resistente a la meticilina y la vancomicina .
Actividad Antiparasitaria
La clase de compuestos benzimidazoles, a la que pertenece This compound, se ha explorado para la actividad antiparasitaria. Los investigadores han sintetizado análogos de este compuesto para investigar su potencial contra infecciones parasitarias .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives, which include this compound, are known to interact with various biological targets . These interactions can lead to a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
It is known that benzimidazole derivatives can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction with DNA can lead to changes in cellular processes and potentially result in cytotoxic activities .
Biochemical Pathways
The interaction of benzimidazole derivatives with dna suggests that they may affect dna replication and transcription processes, potentially leading to cell death .
Pharmacokinetics
The benzimidazole core is known to have good bioavailability .
Result of Action
Based on the known properties of benzimidazole derivatives, it can be inferred that this compound may have cytotoxic activities, potentially leading to cell death .
Direcciones Futuras
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
1-methyl-5-nitrobenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHRHZKVCFJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663575 | |
| Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5601-09-2 | |
| Record name | 1-Methyl-5-nitro-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide](/img/structure/B1657192.png)
![5-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]furan-2-carboxamide](/img/structure/B1657193.png)
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B1657194.png)
![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)
![4-[(E)-(3,5-Dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)iminomethyl]-3-nitrobenzonitrile](/img/structure/B1657196.png)

![4-chloro-N'-[1-(5-chloro-2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B1657202.png)
![1-(4-Chlorobenzyl)-3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1657203.png)
![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
![N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide](/img/structure/B1657206.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
![8-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B1657209.png)

![N'-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B1657212.png)
